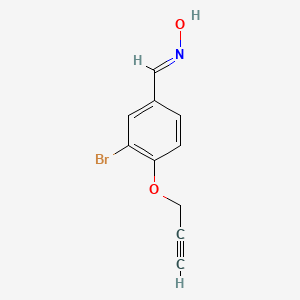

3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime is a chemically synthesized compound with notable characteristics. Its relevance in various chemical processes and studies is due to its distinct molecular structure and reactive properties.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, often starting with basic aldehydes and incorporating bromine elements. The process typically involves nucleophilic substitution reactions, followed by refinement steps to achieve the desired molecular structure (Balachander & Manimekalai, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is generally characterized using spectroscopic methods like FT-IR, GC-MS, and NMR spectroscopy. Computational methods like geometry optimization and potential energy scan studies also play a crucial role in predicting the favored conformations of these compounds (Balachander & Manimekalai, 2017).

Aplicaciones Científicas De Investigación

Catalytic Applications

One study focuses on the catalyst-dependent metathesis reactions between 3-en-1-ynamides and nitrosoarenes, showcasing the use of Ag(I) or Zn(II) to produce benzaldehyde derivatives through unprecedented 1,4-metathesis reactions. This process enhances molecular complexity, indicating potential applications in synthetic organic chemistry (Gawade, Huple, & Liu, 2014).

Plant Growth Regulation

Another research area explores benzaldehyde O-alkyloximes, including those derived from bromobenzaldehydes, as new plant growth regulators. The introduction of a bromine atom to the benzene ring enhances phytotoxic activity, suggesting their use in agricultural sciences to regulate plant growth (Yoshikawa & Doi, 1998).

Antioxidant, Antimicrobial, and Anticancer Properties

Further, compounds related to 3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. For instance, derivatives demonstrated significant cytotoxic activity against breast adenocarcinoma cell lines, highlighting their potential in medical research for developing new therapeutic agents (Konuş et al., 2019).

Organic Synthesis and Photocatalysis

In organic synthesis, the compound has been part of studies exploring the oxidative esterification of benzaldehyde, with applications in the development of efficient synthetic pathways for producing esters under environmentally friendly conditions. This illustrates the compound's role in advancing green chemistry practices (Biajoli, Peringer, & Monteiro, 2017).

Photochemical Applications

Lastly, the use of benzaldehyde derivatives, including those related to 3-bromo-4-(2-propyn-1-yloxy)benzaldehyde oxime, in photochemical applications has been reported. Such compounds have been used as photolabile protecting groups for aldehydes and ketones, showcasing their utility in the controlled release of these functional groups under light irradiation (Lu et al., 2003).

Propiedades

IUPAC Name |

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTSPIQUZWUUHV-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)C=NO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=C(C=C(C=C1)/C=N/O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)